Flumedroxone acetate
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Overview
Description
Flumedroxone acetate, sold under the brand names Demigran and Leomigran, is a synthetic pregnane steroid and a derivative of progesterone and 17α-hydroxyprogesterone. It is primarily used as a progestin medication and has been employed as an antimigraine agent . The compound is known for its weak or slight progestogenic activity without other hormonal activities, including no estrogenic, antiestrogenic, androgenic, anabolic, or glucocorticoid activity .
Preparation Methods
Flumedroxone acetate is synthesized from 17α-hydroxyprogesterone. . The preparation method includes the following steps:
Starting Material: 17α-hydroxyprogesterone.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced at the C6α position.
Acetylation: The hydroxyl group at the C17α position is acetylated to form the acetate ester.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity.
Chemical Reactions Analysis
Flumedroxone acetate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and ketone functional groups.
Reduction: Reduction reactions can occur at the ketone groups, converting them to hydroxyl groups.
Substitution: The trifluoromethyl group can participate in substitution reactions under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. Major products formed from these reactions include hydroxylated and halogenated derivatives of this compound.
Scientific Research Applications
Flumedroxone acetate has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying steroidal progestogens and their derivatives.
Biology: Investigated for its effects on hormonal regulation and its potential use in hormone replacement therapies.
Medicine: Primarily used as an antimigraine agent.
Industry: Utilized in the pharmaceutical industry for the development of progestin medications.
Mechanism of Action
Flumedroxone acetate exerts its effects through its progestogenic activity. It binds to progesterone receptors in target tissues, leading to changes in gene expression and subsequent physiological effects. The molecular targets include progesterone receptors in the brain, which are involved in the regulation of migraine symptoms . The pathways involved include the modulation of neurotransmitter release and the inhibition of neurogenic inflammation.
Comparison with Similar Compounds
Flumedroxone acetate is unique due to its trifluoromethyl group at the C6α position and its acetate ester at the C17α position. Similar compounds include:
Medroxyprogesterone acetate: Another progestin with similar applications but different structural modifications.
Lynestrenol: A progestin used in hormonal therapies with a different mechanism of action.
Allylestrenol: Used in the treatment of pregnancy-related complications.
Dydrogesterone: A synthetic progestogen with a different chemical structure.
Normethandrone: Another progestin with distinct pharmacological properties.
This compound stands out due to its specific structural modifications, which confer unique pharmacological properties and applications.
Properties
CAS No. |
987-18-8 |
---|---|
Molecular Formula |
C24H31F3O4 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trifluoromethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H31F3O4/c1-13(28)23(31-14(2)29)10-7-18-16-12-20(24(25,26)27)19-11-15(30)5-8-21(19,3)17(16)6-9-22(18,23)4/h11,16-18,20H,5-10,12H2,1-4H3/t16-,17+,18+,20+,21-,22+,23+/m1/s1 |
InChI Key |
MXZYUFNILISKBC-WXLIAARGSA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)C(F)(F)F)C)OC(=O)C |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)C(F)(F)F)C)OC(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)C(F)(F)F)C)OC(=O)C |
Appearance |
Solid powder |
Key on ui other cas no. |
987-18-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
15687-21-5 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
17 alpha-hydroxy-6 alpha-(trifluoromethyl)pregn-4-ene-3,20-dione acetate 6 alpha-trifluoromethyl-17 alpha-acetoxyprogesterone flumedroxone flumedroxone acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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